8-tert-Butyl-4-(4-chloro-3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid 8-tert-Butyl-4-(4-chloro-3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1326811-42-0
VCID: VC11719949
InChI: InChI=1S/C20H25ClN2O6/c1-19(2,3)13-6-8-20(9-7-13)22(16(11-29-20)18(25)26)17(24)12-4-5-14(21)15(10-12)23(27)28/h4-5,10,13,16H,6-9,11H2,1-3H3,(H,25,26)
SMILES: CC(C)(C)C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Molecular Formula: C20H25ClN2O6
Molecular Weight: 424.9 g/mol

8-tert-Butyl-4-(4-chloro-3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

CAS No.: 1326811-42-0

Cat. No.: VC11719949

Molecular Formula: C20H25ClN2O6

Molecular Weight: 424.9 g/mol

* For research use only. Not for human or veterinary use.

8-tert-Butyl-4-(4-chloro-3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid - 1326811-42-0

Specification

CAS No. 1326811-42-0
Molecular Formula C20H25ClN2O6
Molecular Weight 424.9 g/mol
IUPAC Name 8-tert-butyl-4-(4-chloro-3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Standard InChI InChI=1S/C20H25ClN2O6/c1-19(2,3)13-6-8-20(9-7-13)22(16(11-29-20)18(25)26)17(24)12-4-5-14(21)15(10-12)23(27)28/h4-5,10,13,16H,6-9,11H2,1-3H3,(H,25,26)
Standard InChI Key OXPGXUNBOPJOAF-UHFFFAOYSA-N
SMILES CC(C)(C)C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Canonical SMILES CC(C)(C)C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name reflects its intricate structure: a 1-oxa-4-azaspiro[4.5]decane core fused with a tert-butyl group at position 8, a 4-chloro-3-nitrobenzoyl moiety at position 4, and a carboxylic acid at position 3. Key structural insights include:

Core Framework Analysis

The spirocyclic system comprises a six-membered oxazane ring (1-oxa-4-aza) fused to a five-membered cyclohexane ring, creating a rigid, three-dimensional scaffold. This conformation limits rotational freedom, potentially enhancing binding specificity in biological or catalytic contexts .

Substituent Contributions

  • tert-Butyl group (C8): Introduces steric bulk, which may influence solubility and intermolecular interactions.

  • 4-Chloro-3-nitrobenzoyl group (C4): The electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups enhance electrophilicity, making this moiety reactive toward nucleophilic substitution or reduction .

  • Carboxylic acid (C3): Provides a site for salt formation, esterification, or hydrogen bonding, critical for pharmacological or material science applications.

Table 1: Molecular Identifiers

PropertyValue
CAS No.1326811-42-0
Molecular FormulaC₂₀H₂₅ClN₂O₆
Molecular Weight424.9 g/mol
SMILESCC(C)(C)C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=C(C=C3)Cl)N+[O-]
IUPAC Name8-tert-butyl-4-(4-chloro-3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Synthesis and Reactivity

Reactivity Profile

  • Nitro Group Reduction: The -NO₂ group can be reduced to -NH₂, enabling further functionalization (e.g., amide coupling) .

  • Chlorine Substitution: The para-chloro substituent may undergo nucleophilic aromatic substitution with amines or thiols .

  • Carboxylic Acid Derivatives: Conversion to esters, amides, or anhydrides for tuning solubility or bioactivity.

Physicochemical Properties

Solubility and Lipophilicity

  • LogP (Predicted): ~2.88 (iLOGP), indicating moderate lipophilicity suitable for membrane permeability .

  • Aqueous Solubility: Estimated at 1.48 mg/mL (ESOL), suggesting limited solubility in polar solvents .

Stability Considerations

  • Acid/Base Sensitivity: The ester and nitro groups may hydrolyze under strongly acidic or basic conditions .

  • Thermal Stability: The tert-butyl group enhances thermal stability compared to linear analogs.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator